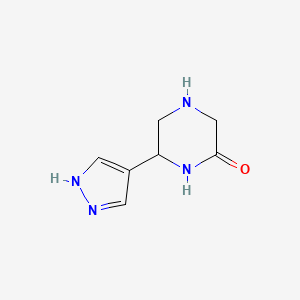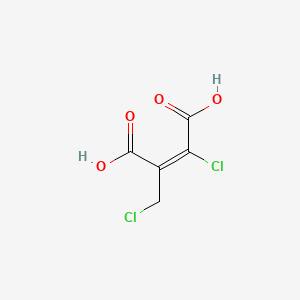
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is an organic compound with the molecular formula C5H4Cl2O4 It is a derivative of butenedioic acid, where two chlorine atoms are substituted at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid or its derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst. The reaction conditions usually include a temperature range of 0-50°C and a solvent such as carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where maleic anhydride is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives of fumaric acid.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated fumaric acid derivatives.
Reduction: Dechlorinated butenedioic acid derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is used as a reagent for synthesizing other complex organic molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its chlorinated structure can interact with biological molecules, providing insights into the mechanisms of chlorinated organic compounds in biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a candidate for developing new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its chlorinated structure imparts unique properties to the materials, such as increased resistance to degradation and improved mechanical strength.
Mécanisme D'action
The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid: A non-chlorinated derivative of butenedioic acid.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Chloromethyl maleic anhydride: A related compound with a similar chlorinated structure.
Uniqueness
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is unique due to its specific chlorination pattern and the presence of both chlorine and carboxylic acid functional groups
Propriétés
Numéro CAS |
215226-74-7 |
|---|---|
Formule moléculaire |
C5H4Cl2O4 |
Poids moléculaire |
198.99 g/mol |
Nom IUPAC |
(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |
Clé InChI |
XCQFNBRZFLBACO-NSCUHMNNSA-N |
SMILES isomérique |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |
SMILES canonique |
C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


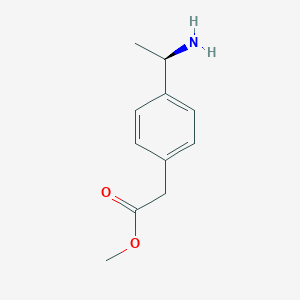

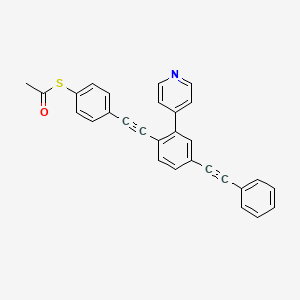

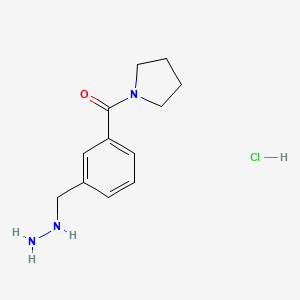
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)

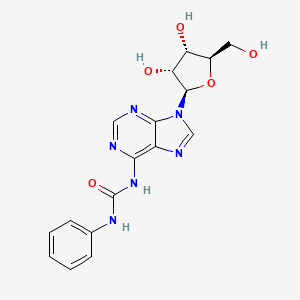
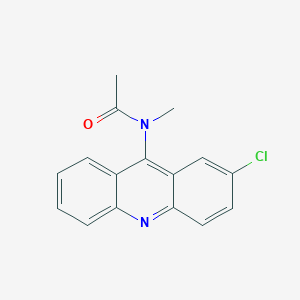
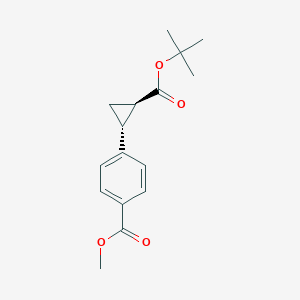
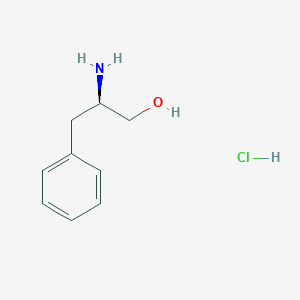
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)

